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molecular formula C14H16N2O4S B8704100 Dimethyl 2,6-dimethyl-4-(1,3-thiazol-2-YL)-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 853332-66-8

Dimethyl 2,6-dimethyl-4-(1,3-thiazol-2-YL)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B8704100
M. Wt: 308.35 g/mol
InChI Key: FZNAOCYSBJOAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04380547

Procedure details

The following compounds were obtained in an analogous manner: (b) 2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester, (c) 2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid diisopropyl ester, (d) 2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dibutyl ester, (e) 2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dipropyl ester and (f) 2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid diisobutyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid diisopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dibutyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dipropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid diisobutyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC(C1C(C2SC=CN=2)C(C(OC)=O)=C(C)NC=1C)=O.[CH:22]([O:25][C:26]([C:28]1[CH:33]([C:34]2[S:35][CH:36]=[CH:37][N:38]=2)[C:32]([C:39]([O:41][CH:42](C)[CH3:43])=[O:40])=[C:31]([CH3:45])[NH:30][C:29]=1[CH3:46])=[O:27])(C)[CH3:23].C(OC(C1C(C2SC=CN=2)C(C(OCCCC)=O)=C(C)NC=1C)=O)CCC.C(OC(C1C(C2SC=CN=2)C(C(OCCC)=O)=C(C)NC=1C)=O)CC.C(OC(C1C(C2SC=CN=2)C(C(OCC(C)C)=O)=C(C)NC=1C)=O)C(C)C>>[CH2:22]([O:25][C:26]([C:28]1[CH:33]([C:34]2[S:35][CH:36]=[CH:37][N:38]=2)[C:32]([C:39]([O:41][CH2:42][CH3:43])=[O:40])=[C:31]([CH3:45])[NH:30][C:29]=1[CH3:46])=[O:27])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OC)C)C
Step Two
Name
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid diisopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OC(C)C)C)C
Step Three
Name
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dibutyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OCCCC)C)C
Step Four
Name
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dipropyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OCCC)C)C
Step Five
Name
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid diisobutyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OCC(C)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compounds were obtained in an analogous manner

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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